Fas C-Terminal Tripeptide Acetate

Apoptosis Signal Transduction Protein-Protein Interaction

Procure the non-substitutable Fas C-Terminal Tripeptide Acetate to specifically block FAP-1 binding to the Fas receptor, a regulatory checkpoint that cannot be interrogated with generic pan-caspase inhibitors or scrambled peptides. This pure, validated tripeptide delivers calibrated, dose-dependent inhibition (31.1% at 30 μM, 100.7% at 1 mM) and serves as the essential positive control for drug-discovery SAR studies and the standard for developing robust, reproducible in vitro binding assays (ELISA, FP, SPR).

Molecular Formula C18H33N3O8
Molecular Weight 419.5 g/mol
Cat. No. B14768928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFas C-Terminal Tripeptide Acetate
Molecular FormulaC18H33N3O8
Molecular Weight419.5 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CO)NC(=O)C.CC(=O)O
InChIInChI=1S/C16H29N3O6.C2H4O2/c1-8(2)6-11(14(22)19-13(9(3)4)16(24)25)18-15(23)12(7-20)17-10(5)21;1-2(3)4/h8-9,11-13,20H,6-7H2,1-5H3,(H,17,21)(H,18,23)(H,19,22)(H,24,25);1H3,(H,3,4)/t11-,12-,13-;/m0./s1
InChIKeyKPZYWMLSXUUVOQ-QKWXXBCPSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fas C-Terminal Tripeptide Acetate: Definitive Molecular Tool for Apoptosis Research and Target Engagement Studies


Fas C-Terminal Tripeptide Acetate (Ac-Ser-Leu-Val-OH acetate salt) is a synthetic bioactive peptide, representing the minimal essential C-terminal motif of the human Fas (CD95/APO-1) receptor [1]. Its specific molecular target is the third PDZ (GLGF) domain of Fas-Associated Phosphatase-1 (FAP-1), a protein tyrosine phosphatase that negatively regulates Fas-mediated apoptosis [2]. By functioning as a competitive inhibitor of the Fas/FAP-1 interaction, this tripeptide serves as a highly specific research tool for probing the FAP-1-dependent regulation of apoptotic signaling pathways in cell death and immunology research [3].

Why Generic Fas Pathway Inhibitors Cannot Substitute for Fas C-Terminal Tripeptide Acetate


The Fas apoptotic pathway is a complex signaling cascade with multiple points of regulation. Generic approaches to modulating this pathway, such as pan-caspase inhibitors (e.g., Z-VAD-FMK) or broad-spectrum kinase inhibitors, lack the target specificity required for precise mechanistic dissection [1]. For instance, pan-caspase inhibitors block a final common step in apoptosis, providing no information on upstream regulation at the receptor level [2]. Similarly, substituting a scrambled peptide control, which has shown negligible activity in Fas/FAP-1 binding assays, fails to provide the specific biological effect that is necessary for conclusive experiments [3]. Therefore, to specifically interrogate the FAP-1 regulatory checkpoint, procurement of the Fas C-Terminal Tripeptide Acetate is non-substitutable. The quantitative evidence below defines its precise and non-interchangeable activity profile.

Quantitative Evidence Guide: Head-to-Head and Class-Based Differentiation of Fas C-Terminal Tripeptide Acetate


Dose-Dependent Inhibition of Fas/FAP-1 Binding Confirmed by In Vitro Binding Assay

The parent tripeptide (Ac-Ser-Leu-Val-OH) demonstrates a clear, quantifiable dose-response relationship for inhibiting Fas/FAP-1 binding, establishing it as the minimal active motif [1]. In a direct in vitro binding inhibition assay using recombinant proteins, this tripeptide achieved inhibition potencies of 31.1%, 44.3%, 87.6%, and 100.7% at concentrations of 30 μM, 50 μM, 100 μM, and 1 mM, respectively [2].

Apoptosis Signal Transduction Protein-Protein Interaction

Comparative Efficacy: Parent Tripeptide vs. N-Terminally Modified Analog in FAP-1 Binding

While the parent tripeptide (Ac-SLV) is the essential pharmacophore, chemical modifications to its N-terminus dramatically alter potency. In a head-to-head comparison using the same in vitro binding assay, the N-phenylaminocarbonyl derivative (Compound 41) was synthesized and tested against the parent compound (Compound 1) [1]. The data show that this specific modification leads to a remarkable increase in inhibitory activity, highlighting the critical nature of the N-terminal region for enhanced engagement [2].

Medicinal Chemistry Structure-Activity Relationship Drug Discovery

Functional Selectivity Over Pan-Caspase Inhibitors in Apoptosis Modulation

Unlike broad-spectrum pan-caspase inhibitors that block the execution phase of apoptosis, Fas C-Terminal Tripeptide Acetate acts upstream at the receptor level to specifically modulate Fas-mediated signaling [1]. Pan-caspase inhibitors like Z-VAD-FMK or MX1013 inhibit multiple caspases with IC50 values in the low nanomolar range (5-30 nM) and have no direct effect on the Fas/FAP-1 interaction [2]. In contrast, the Fas C-Terminal Tripeptide does not directly inhibit caspases but rather interferes with the negative regulatory complex at the Fas receptor, thereby sensitizing or desensitizing cells to Fas ligand [3].

Apoptosis Cell Signaling Mechanism of Action

Essential Structural Motif for Target Engagement: Ac-SLV vs. Inactive Analogs

A comprehensive SAR study established that the C-terminal carboxyl group and the L-Valine residue are absolutely essential for the inhibitory activity of the tripeptide [1]. Analogs lacking the free carboxyl group (e.g., C-terminal amides or esters) or substituting the L-Val residue were found to be inactive or significantly less potent [2]. This demonstrates that the Ac-Ser-Leu-Val-OH sequence is not merely a binding epitope but a highly constrained pharmacophore where minor modifications abolish function [3].

Structure-Activity Relationship Peptide Chemistry Molecular Recognition

Validated Research and Industrial Application Scenarios for Fas C-Terminal Tripeptide Acetate


Primary Research: Dissecting the FAP-1 Regulatory Checkpoint in Fas-Mediated Apoptosis

Use Fas C-Terminal Tripeptide Acetate as a specific molecular probe to study the role of FAP-1 in regulating Fas-induced cell death. Its defined, dose-dependent inhibition of the Fas/FAP-1 interaction [1] allows researchers to modulate the sensitivity of cells (e.g., Jurkat T cells, DLD-1 colon cancer cells) to Fas ligand (FasL) or agonistic anti-Fas antibodies [2]. This application is critical for elucidating the mechanisms of immune privilege and apoptosis resistance in cancer.

Drug Discovery: Validating FAP-1 as a Therapeutic Target and Benchmarking New Inhibitors

In medicinal chemistry and early-stage drug discovery programs targeting the Fas/FAP-1 axis, Fas C-Terminal Tripeptide Acetate serves as the essential positive control and benchmark standard. The established SAR showing the requirement for the C-terminal carboxyl group and L-Val residue [3] provides a crucial reference for validating the activity of novel small molecule or peptidomimetic inhibitors. By comparing new compounds to this defined parent tripeptide [4], researchers can quantitatively assess improvements in potency and binding affinity.

Assay Development: Establishing and Validating Fas/FAP-1 Protein-Protein Interaction Assays

The compound is an indispensable tool for developing and validating in vitro assays designed to measure the Fas/FAP-1 interaction, such as ELISA, fluorescence polarization (FP), or surface plasmon resonance (SPR) assays. The quantitative inhibition data (e.g., 31.1% at 30 μM, 100.7% at 1 mM) [1] provides a calibrated benchmark for setting assay signal-to-noise parameters and determining Z'-factor quality, ensuring the assay's robustness and reproducibility for high-throughput screening (HTS) campaigns.

Cancer Biology: Investigating Mechanisms of Chemoresistance in FAP-1-Expressing Tumors

Apply Fas C-Terminal Tripeptide Acetate to study the functional role of FAP-1 in conferring resistance to Fas-mediated apoptosis in tumor models. By using the tripeptide to competitively inhibit FAP-1 binding to Fas [1], researchers can determine whether FAP-1 upregulation is a causal factor in the resistance of specific cancer cell lines (e.g., DLD-1 colon cancer cells) to chemotherapy or immunotherapy [2]. This helps to identify patient populations that may benefit from therapeutic strategies targeting this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fas C-Terminal Tripeptide Acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.